S-Ethyl ethyl(propyl)carbamothioate

CAS No.: 88461-36-3

Cat. No.: VC19271639

Molecular Formula: C8H17NOS

Molecular Weight: 175.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88461-36-3 |

|---|---|

| Molecular Formula | C8H17NOS |

| Molecular Weight | 175.29 g/mol |

| IUPAC Name | S-ethyl N-ethyl-N-propylcarbamothioate |

| Standard InChI | InChI=1S/C8H17NOS/c1-4-7-9(5-2)8(10)11-6-3/h4-7H2,1-3H3 |

| Standard InChI Key | AHQNVPDJSKNWHL-UHFFFAOYSA-N |

| Canonical SMILES | CCCN(CC)C(=O)SCC |

Introduction

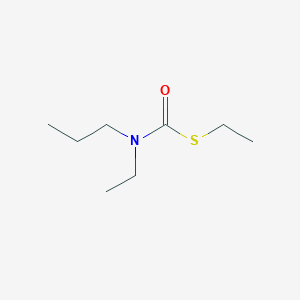

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a carbamothioate backbone with ethyl and propyl substituents on the nitrogen atom and an S-ethyl group attached to the thiocarbonyl sulfur. Its IUPAC name, S-ethyl N-ethyl-N-propylcarbamothioate, reflects this arrangement. The canonical SMILES representation (CCCN(CC)C(=O)SCC) and InChIKey (AHQNVPDJSKNWHL-UHFFFAOYSA-N) provide precise stereochemical descriptors.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₇NOS | |

| Molecular Weight | 175.29 g/mol | |

| CAS Registry Number | 88461-36-3 | |

| DSSTox Substance ID | DTXSID60553224 | |

| SMILES | CCCN(CC)C(=O)SCC | |

| InChIKey | AHQNVPDJSKNWHL-UHFFFAOYSA-N |

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) are unavailable in the provided sources, computational descriptors predict physicochemical behavior. The octanol-water partition coefficient (log P), a critical determinant of environmental mobility, can be extrapolated from analogous thiocarbamates like EPTC (log P = 3.21) . Molecular dynamics simulations of similar compounds suggest moderate hydrophobicity, favoring membrane permeability in biological systems .

Synthesis and Industrial Production

Synthetic Pathways

Thiocarbamates are typically synthesized via reactions between amines and thiocarbonylating agents. A plausible route for S-ethyl ethyl(propyl)carbamothioate involves:

-

Formation of the carbamoyl chloride: Reaction of ethylpropylamine with phosgene.

-

Thiocarbonylation: Treatment with potassium ethyl xanthogenate to introduce the thiocarbamate group .

The synthesis of EPTC, a structural analog, employs S-ethyl chloride and dipropylamine under basic conditions, suggesting adaptable methodologies for this compound .

Scalability and Purification

Industrial-scale production would likely utilize continuous-flow reactors to mitigate exothermic risks during amine-thiocarbonyl reactions. Chromatographic purification (e.g., silica gel chromatography) remains standard for isolating thiocarbamates, though distillation may suffice given the compound’s predicted volatility .

Functional Applications and Biological Activity

Table 2: Thiocarbamate Herbicide Comparison

Toxicological and Environmental Considerations

Mammalian Toxicity

Thiocarbamates exhibit species-specific toxicity profiles. EPTC causes plasma cholinesterase (ChE) inhibition in dogs and cardiotoxicity in rats at subchronic doses . While no direct toxicological data exist for S-ethyl ethyl(propyl)carbamothioate, its metabolic pathway likely parallels EPTC, producing sulfoxide and sulfone metabolites that inhibit ChE .

Environmental Fate

The compound’s hydrolysis rate in aquatic systems depends on pH and temperature. EPTC degrades rapidly in alkaline conditions (t₁/₂ = 2–7 days), suggesting similar instability for this analog . Soil adsorption coefficients (Koc) for thiocarbamates range from 100–300 mL/g, indicating moderate mobility and leaching potential .

Regulatory Status and Research Gaps

S-Ethyl ethyl(propyl)carbamothioate lacks EPA registration as a pesticide, reflecting insufficient efficacy and safety data . Critical research needs include:

-

Mode of action studies: Elucidate enzymatic targets in plant and animal systems.

-

Ecotoxicology: Assess impacts on non-target organisms (e.g., aquatic invertebrates).

-

Metabolite profiling: Identify degradation products in soil and water matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume